molecular formula C19H17ClN2O3 B2557005 1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898419-06-2

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2557005
CAS No.: 898419-06-2
M. Wt: 356.81
InChI Key: WPTFUODQPCHCAX-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with a unique structure that combines a chlorophenyl group and an ethoxyphenyl group within a tetrahydropyrazine-dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl and ethoxyphenyl precursors, followed by a series of condensation and cyclization reactions to form the tetrahydropyrazine-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can result in various functionalized derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Industry: It may be used in the production of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar chlorophenyl group, used as an antihistamine.

    Piperazine derivatives: These compounds share the tetrahydropyrazine core and have diverse biological activities.

Uniqueness

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-11-21(18(23)19(22)24)13-14-7-3-4-8-15(14)20/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTFUODQPCHCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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